molecular formula C12H15BrN2O2 B3091051 1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid CAS No. 1215838-59-7

1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid

Cat. No.: B3091051
CAS No.: 1215838-59-7
M. Wt: 299.16 g/mol
InChI Key: WMIWLEMAXKVVRP-UHFFFAOYSA-N
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Description

1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₅BrN₂O₂ and a molecular weight of 299.163 g/mol . It is a derivative of piperidine and pyridine, featuring a bromine atom attached to the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.

    Formation of Piperidine Derivative: The brominated pyridine is then reacted with piperidine to form the desired piperidine derivative. This step often involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidine ring play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(6-Chloropyridin-2-yl)methyl]piperidine-4-carboxylic acid
  • 1-[(6-Fluoropyridin-2-yl)methyl]piperidine-4-carboxylic acid
  • 1-[(6-Iodopyridin-2-yl)methyl]piperidine-4-carboxylic acid

Uniqueness

1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

1-[(6-bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-11-3-1-2-10(14-11)8-15-6-4-9(5-7-15)12(16)17/h1-3,9H,4-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIWLEMAXKVVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=NC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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